molecular formula C19H24N2O B14569097 N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide CAS No. 61755-41-7

N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B14569097
CAS No.: 61755-41-7
M. Wt: 296.4 g/mol
InChI Key: NUHWYMWZDHXWML-UHFFFAOYSA-N
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Description

N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopentene ring and an indole moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the Butyl Chain: The butyl chain is introduced through a series of alkylation reactions.

    Formation of the Indole Moiety: The indole ring is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Indole and Cyclopentene Moieties: The final step involves coupling the indole moiety with the cyclopentene ring through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors and enzymes involved in cell signaling pathways . This binding can modulate the activity of these receptors and enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid that contains an indole moiety.

    Oxindole: An oxidized derivative of indole with potential biological activities.

Uniqueness

N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of both the cyclopentene ring and the indole moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61755-41-7

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(2-cyclopent-3-en-1-ylbutyl)-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C19H24N2O/c1-2-14(15-7-3-4-8-15)12-21-19(22)11-16-13-20-18-10-6-5-9-17(16)18/h3-6,9-10,13-15,20H,2,7-8,11-12H2,1H3,(H,21,22)

InChI Key

NUHWYMWZDHXWML-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)CC1=CNC2=CC=CC=C21)C3CC=CC3

Origin of Product

United States

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